molecular formula C16H17N5 B15117838 2-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline

2-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B15117838
Molekulargewicht: 279.34 g/mol
InChI-Schlüssel: LYZLBEUJKMRGQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that combines a purine derivative with a tetrahydroisoquinoline structure

Vorbereitungsmethoden

The synthesis of 2-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine derivative, followed by its coupling with a tetrahydroisoquinoline precursor. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and yield.

Analyse Chemischer Reaktionen

2-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between purine derivatives and biological macromolecules.

    Industry: It can be used in the production of specialized chemicals or materials.

Wirkmechanismus

The mechanism of action of 2-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

2-(9-ethyl-9H-purin-6-yl)-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

    2-(9-ethyl-9H-purin-6-yl)cyclopentanone: This compound has a cyclopentanone ring instead of a tetrahydroisoquinoline structure.

    Ethyl (6-chloro-9H-purin-9-yl)acetate: This compound has a chloro group and an acetate ester instead of a tetrahydroisoquinoline structure.

The uniqueness of this compound lies in its combination of a purine derivative with a tetrahydroisoquinoline structure, which may confer specific biological activities and chemical properties not found in other similar compounds.

Eigenschaften

Molekularformel

C16H17N5

Molekulargewicht

279.34 g/mol

IUPAC-Name

2-(9-ethylpurin-6-yl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C16H17N5/c1-2-20-11-19-14-15(20)17-10-18-16(14)21-8-7-12-5-3-4-6-13(12)9-21/h3-6,10-11H,2,7-9H2,1H3

InChI-Schlüssel

LYZLBEUJKMRGQZ-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=NC2=C1N=CN=C2N3CCC4=CC=CC=C4C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.